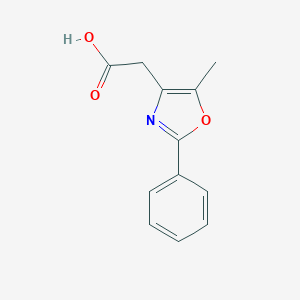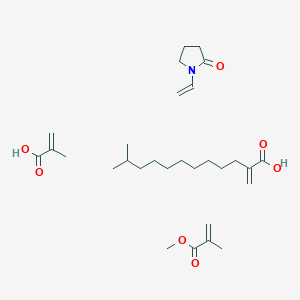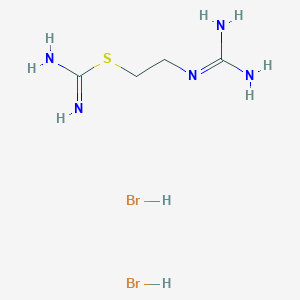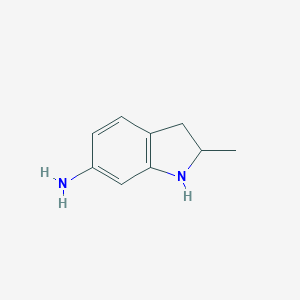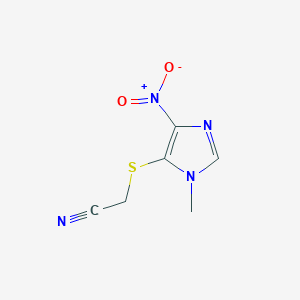
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is a chemical compound that has shown great promise in scientific research. It is a thioether derivative of imidazole, which has been found to have various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemische Und Physiologische Effekte
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and anti-oxidant properties. Additionally, it has been shown to have anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is its high yield and purity, which makes it easy to synthesize and purify for laboratory experiments. It has also been shown to have a broad range of biological activities, making it a potential candidate for various research applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile. One potential direction is to further investigate its anti-tumor activity and explore its potential as a cancer therapeutic agent. Another direction is to study its anti-inflammatory and anti-oxidant properties and evaluate its potential for the treatment of various inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and identify potential targets for drug development.
In conclusion, 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is a promising compound with various biological activities. Its synthesis method is straightforward, and it has shown potential for various scientific research applications. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile involves the reaction of 1-methyl-4-nitroimidazole-5-thiol with acetonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The yield of the product is typically high, and the purity can be easily achieved through simple purification techniques.
Wissenschaftliche Forschungsanwendungen
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile has been found to have several scientific research applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have anti-microbial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
110579-01-6 |
|---|---|
Produktname |
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile |
Molekularformel |
C6H6N4O2S |
Molekulargewicht |
198.21 g/mol |
IUPAC-Name |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C6H6N4O2S/c1-9-4-8-5(10(11)12)6(9)13-3-2-7/h4H,3H2,1H3 |
InChI-Schlüssel |
QXEAKCLPSIRBIW-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SCC#N)[N+](=O)[O-] |
Kanonische SMILES |
CN1C=NC(=C1SCC#N)[N+](=O)[O-] |
Andere CAS-Nummern |
110579-01-6 |
Synonyme |
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




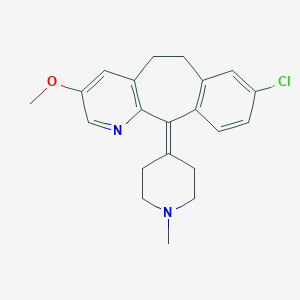
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
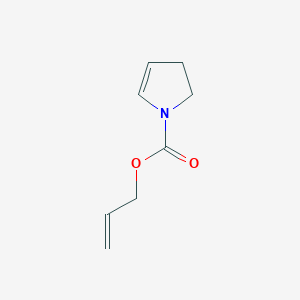
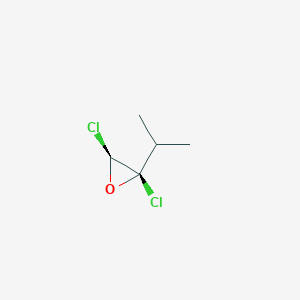
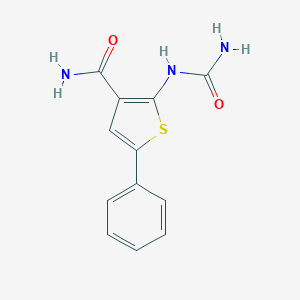
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
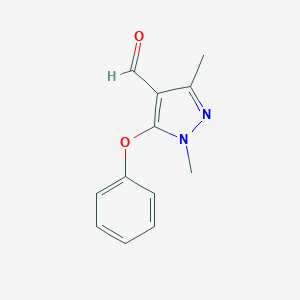
![2-[[5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-3-hydroxy-3-methyloxolan-2-yl]methyl]-3,4-dihydroxycyclohex-2-en-1-one](/img/structure/B20801.png)
